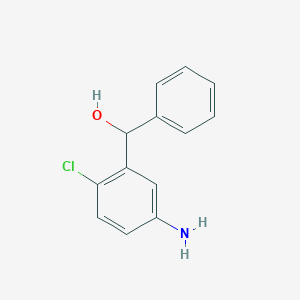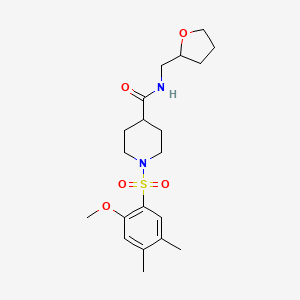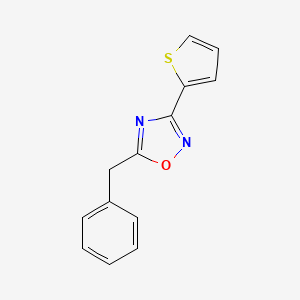
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one is a heterocyclic compound that contains both furan and quinazolinone moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with furan-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
科学的研究の応用
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring can participate in π-π stacking interactions, while the quinazolinone moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-(furan-2-yl)-2-methyl-3H-quinazolin-4-one: Similar structure but with the furan ring attached at the 2-position.
6-(thiophen-3-yl)-2-methyl-3H-quinazolin-4-one: Contains a thiophene ring instead of a furan ring.
6-(pyridin-3-yl)-2-methyl-3H-quinazolin-4-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and quinazolinone moieties provides a versatile scaffold for the development of new compounds with diverse applications.
特性
IUPAC Name |
6-(furan-3-yl)-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-14-12-3-2-9(10-4-5-17-7-10)6-11(12)13(16)15-8/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBNLMKZWFIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C3=COC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-hydroxybenzyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5980061.png)
![N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE](/img/structure/B5980062.png)
![2-({[(4-FLUOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE](/img/structure/B5980064.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5980075.png)
![1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B5980091.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B5980094.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5980097.png)
![3-thiophenecarboxylic acid, 2-[[(3-carboxybicyclo[2.2.1]hept-2-yl)carbonyl]amino]-5-methyl-, 3-methyl ester](/img/structure/B5980104.png)

![1-Benzyl-5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethylsulfonylimidazole](/img/structure/B5980124.png)
![N-cyclopropyl-3-(1-{4-[methyl(phenyl)amino]benzyl}-3-piperidinyl)propanamide](/img/structure/B5980137.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2,3-difluoro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5980151.png)
